molecular formula C16H14S B012004 3,4-Diphenyl-2,5-dihydrothiophene CAS No. 100989-94-4

3,4-Diphenyl-2,5-dihydrothiophene

Cat. No. B012004
M. Wt: 238.3 g/mol
InChI Key: HYSBHZMKJNYZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diphenyl-2,5-dihydrothiophene, also known as DPDT, is an organic compound that belongs to the class of thiophene derivatives. DPDT has been found to exhibit a range of interesting properties, making it an important compound in scientific research. In

Mechanism Of Action

The mechanism of action of 3,4-Diphenyl-2,5-dihydrothiophene is not well understood. However, it is believed that 3,4-Diphenyl-2,5-dihydrothiophene interacts with proteins and enzymes in the body, leading to changes in their activity and function.

Biochemical And Physiological Effects

3,4-Diphenyl-2,5-dihydrothiophene has been found to exhibit a range of biochemical and physiological effects. 3,4-Diphenyl-2,5-dihydrothiophene has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. 3,4-Diphenyl-2,5-dihydrothiophene has also been shown to have antibacterial and antifungal properties, making it a potential agent for the treatment of infectious diseases.

Advantages And Limitations For Lab Experiments

3,4-Diphenyl-2,5-dihydrothiophene has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use in experiments. 3,4-Diphenyl-2,5-dihydrothiophene is also stable under a range of conditions, making it a reliable compound for use in experiments. However, 3,4-Diphenyl-2,5-dihydrothiophene has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. 3,4-Diphenyl-2,5-dihydrothiophene is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research involving 3,4-Diphenyl-2,5-dihydrothiophene. One area of research is the development of new organic electronics using 3,4-Diphenyl-2,5-dihydrothiophene as a building block. Another area of research is the development of new organic materials for use in catalysis and sensing applications. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Diphenyl-2,5-dihydrothiophene and its potential therapeutic applications.

Synthesis Methods

3,4-Diphenyl-2,5-dihydrothiophene can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The most common method for synthesizing 3,4-Diphenyl-2,5-dihydrothiophene is the Suzuki coupling reaction, which involves the reaction of 2,3-dibromothiophene with phenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

3,4-Diphenyl-2,5-dihydrothiophene has been found to exhibit a range of interesting properties, making it an important compound in scientific research. 3,4-Diphenyl-2,5-dihydrothiophene has been used in the development of organic electronics, such as organic field-effect transistors, organic light-emitting diodes, and organic solar cells. 3,4-Diphenyl-2,5-dihydrothiophene has also been used in the development of organic materials for use in catalysis and sensing applications.

properties

CAS RN

100989-94-4

Product Name

3,4-Diphenyl-2,5-dihydrothiophene

Molecular Formula

C16H14S

Molecular Weight

238.3 g/mol

IUPAC Name

3,4-diphenyl-2,5-dihydrothiophene

InChI

InChI=1S/C16H14S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

HYSBHZMKJNYZNM-UHFFFAOYSA-N

SMILES

C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3

synonyms

3,4-DIPHENYL-2,5-DIHYDRO-THIOPHENE

Origin of Product

United States

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